An In-depth Technical Guide to 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[3] Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[3]
Physicochemical Properties and Structural Analysis
The introduction of a pentyl group at the N1 position of the pyrazole ring in 3,5-Dimethyl-1H-pyrazol-4-amine is expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic profile. The core properties of the parent amine are summarized below, providing a baseline for understanding the N-pentyl derivative.
| Property | Value (for 3,5-Dimethyl-1H-pyrazol-4-amine) |
| CAS Number | 5272-86-6[1][2][5] |
| Molecular Formula | C₅H₉N₃[1] |
| Molecular Weight | 111.15 g/mol [1] |
| Physical Form | Solid[5] |
| Melting Point | 204-205 °C[5] |
| Boiling Point | 300.7 ± 37.0 °C at 760 mmHg[5] |
| Purity | Typically ≥98%[5] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere[2] |
For the target compound, 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine, the addition of the C₅H₁₁ pentyl group would increase the molecular weight to 181.29 g/mol and is expected to lower the melting point and increase its solubility in nonpolar organic solvents.
Proposed Synthetic Pathway
A robust and regioselective synthesis of 1,3,5-trisubstituted pyrazoles is crucial for exploring their therapeutic potential.[6] The synthesis of 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine can be approached through a multi-step process, starting from readily available commercial reagents. The following pathway is proposed based on established pyrazole chemistry.
Caption: Proposed synthetic pathway for 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This step involves the classical Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3]
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To a solution of acetylacetone in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation.
Step 2: Nitration of 3,5-Dimethyl-1H-pyrazole
The pyrazole ring can be nitrated at the C4 position under standard conditions.
-
Dissolve the 3,5-Dimethyl-1H-pyrazole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition, allow the reaction to stir for a specified period before pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the nitro-pyrazole.
-
Filter the precipitate, wash with water, and dry to obtain 3,5-Dimethyl-4-nitro-1H-pyrazole.
Step 3: N-Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole
The N1 position of the pyrazole ring can be alkylated using a suitable alkyl halide.[4]
-
Dissolve the 3,5-Dimethyl-4-nitro-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.
-
Add 1-bromopentane to the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude N-pentyl nitro-pyrazole, which can be purified by column chromatography.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine.
-
Dissolve the 3,5-Dimethyl-4-nitro-1-pentyl-1H-pyrazole in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
-
After the reduction is complete, filter off the catalyst (if used) and work up the reaction mixture accordingly. This typically involves neutralization and extraction.
-
Purify the final product, 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine, by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs. The introduction of various substituents allows for the modulation of biological activity.
-
Kinase Inhibition: Many pyrazole derivatives have been developed as potent kinase inhibitors for cancer therapy. The N-substituted pyrazole core can serve as a key pharmacophore for binding to the ATP-binding site of various kinases.
-
Antimicrobial and Antifungal Activity: The pyrazole ring is a common feature in compounds exhibiting antimicrobial and antifungal properties.[3] The lipophilic pentyl chain in the target molecule could enhance its ability to penetrate microbial cell membranes.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic activities, with some acting as selective COX-2 inhibitors.[7]
The logical progression for a researcher with 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine would be to screen it against a panel of biological targets, such as kinases, microbial strains, or inflammatory enzymes, to determine its specific bioactivity.
Safety and Handling
While specific safety data for 3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine is not available, general precautions for handling substituted pyrazoles and aromatic amines should be followed. The parent compound, 3,5-Dimethyl-1H-pyrazol-4-amine, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
General Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[2]
The following diagram illustrates a general workflow for the safe handling and initial biological screening of a novel pyrazole compound.
Caption: Workflow for handling and screening of novel pyrazole derivatives.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
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- 4. tsijournals.com [tsijournals.com]
- 5. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 [sigmaaldrich.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
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